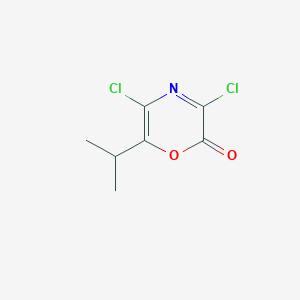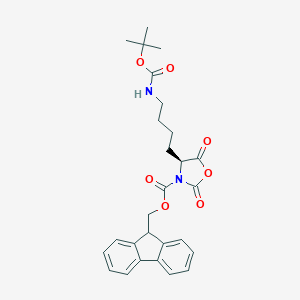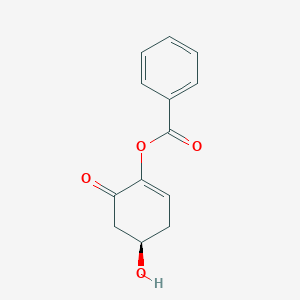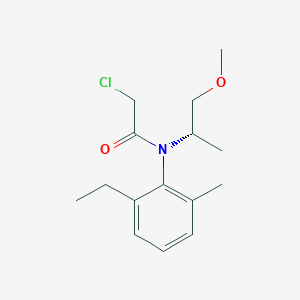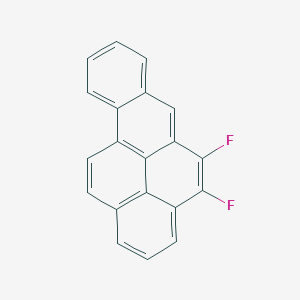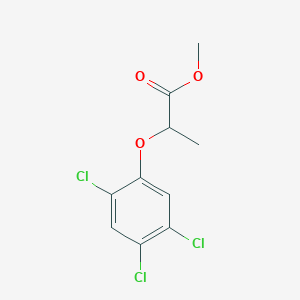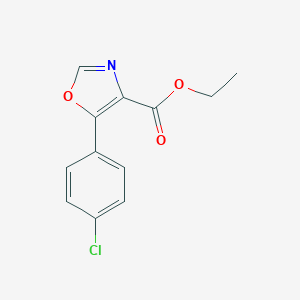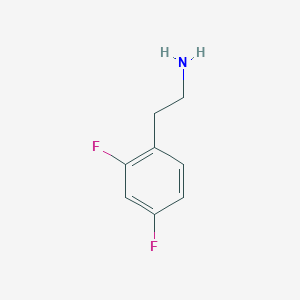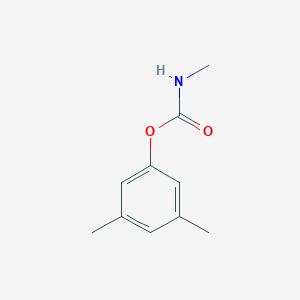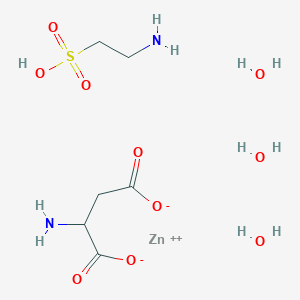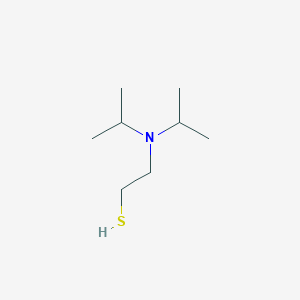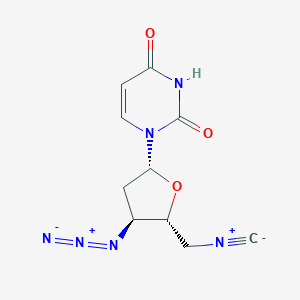
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in 1964 by Jerome Horwitz and his team at the Michigan Cancer Foundation, and it was later found to be effective against the human immunodeficiency virus (HIV).
作用機序
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it terminates the chain elongation process, thereby inhibiting the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also known to cause premature termination of the viral DNA chain, leading to the production of defective viral particles.
Biochemical and Physiological Effects:
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the viral load in HIV-infected patients, increase CD4+ T-cell counts, and delay the onset of AIDS-related illnesses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can also have adverse effects on the bone marrow, leading to anemia and other blood disorders.
実験室実験の利点と制限
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has several advantages for use in lab experiments. It is a well-established antiviral agent with a known mechanism of action, making it a useful tool for studying the replication of viruses. However, 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine can be toxic to cells at high concentrations, and its effectiveness can be reduced by the development of drug resistance.
将来の方向性
There are several areas of future research for 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine. One area is the development of new analogues that are more effective against drug-resistant strains of HIV. Another area is the investigation of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine's potential use in the treatment of other viral infections. Additionally, there is ongoing research into the mechanisms of 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine toxicity and how it can be minimized.
合成法
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is synthesized from thymidine, which is a natural nucleoside found in DNA. The synthesis involves the addition of an azide group and an isocyanate group to the 5' and 3' positions of the thymidine molecule, respectively. The resulting compound is then deoxygenated at the 2' position to form 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine.
科学的研究の応用
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine has been extensively used in scientific research as an antiviral agent against HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
特性
CAS番号 |
132101-33-8 |
|---|---|
製品名 |
3'-Azido-5'-isocyano-2',3',5'-trideoxyuridine |
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N6O3/c1-12-5-7-6(14-15-11)4-9(19-7)16-3-2-8(17)13-10(16)18/h2-3,6-7,9H,4-5H2,(H,13,17,18)/t6-,7+,9+/m0/s1 |
InChIキー |
IGAWFONCMKMKOH-LKEWCRSYSA-N |
異性体SMILES |
[C-]#[N+]C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
正規SMILES |
[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)N=[N+]=[N-] |
その他のCAS番号 |
132101-33-8 |
同義語 |
3'-azido-5'-isocyano-2',3',5'-trideoxyuridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




